

Application Notes: Synthesis of Novel Tuberculocidal Agents from 6-Amino-1,3-dipropyluracil

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Compound of Interest

Compound Name: **6-Amino-1,3-dipropyluracil**

Cat. No.: **B015783**

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These application notes detail the synthesis and evaluation of a series of 2,4-dialkyl-8,9,10,11-tetrahydrobenzo[g]pyrimido[4,5-c]isoquinoline-1,3,7,12(2H,4H)-tetraones as potential inhibitors of *Mycobacterium tuberculosis*. The synthetic pathway utilizes **6-Amino-1,3-dipropyluracil** as a key starting material.

Introduction

The re-emergence of tuberculosis, coupled with the rise of multidrug-resistant strains, necessitates the discovery of novel antitubercular agents. This document outlines a synthetic strategy and biological evaluation of a class of compounds based on a pyrimido[4,5-c]isoquinoline scaffold, which have shown promising activity against *Mycobacterium tuberculosis* H37Rv.

Data Presentation

The following table summarizes the in vitro activity of the synthesized compounds against a luminescent strain of *Mycobacterium tuberculosis* H37Rv (H37Rv-lux). The minimum inhibitory concentration (MIC) required to inhibit 90% of bacterial growth is presented, along with the cytotoxicity against J774.A1 murine macrophages and the calculated selectivity index (SI).

Compound	R1	R2	MIC90 (μ g/mL) vs. M. tb H37Rv-lux	CC50 (μ M) vs. J774.A1 cells	Selectivity Index (SI)
6a	Me	Me	> 25	10.0 \pm 0.5	< 0.4
6b	Et	Et	12.5	13 \pm 2	1.0
6c	Pr	Pr	3.1	14 \pm 1	4.5
6d	i-Pr	i-Pr	6.25	2.9 \pm 0.2	0.5
6e	Bu	Bu	1.56	13 \pm 1	8.3
6f	i-Bu	i-Bu	3.1	24 \pm 2	7.7
6g	s-Bu	s-Bu	6.25	14 \pm 1	2.2
6h	Allyl	Allyl	6.25	13 \pm 1	2.1
6i	Bn	Bn	> 25	1.8 \pm 0.2	< 0.07
Rifampicin	-	-	0.015	> 50	> 3333

Experimental Protocols

Synthesis of 2,4-Dialkyl-8,9,10,11-tetrahydrobenzo[g]pyrimido[4,5-c]isoquinoline-1,3,7,12(2H,4H)-tetraones (6a-i)

A mixture of the appropriate 6-amino-1,3-dialkyluracil (1 mmol) and 2-(methoxycarbonyl)-cyclohex-2-en-1-one (1.2 mmol) in diphenyl ether (5 mL) was heated to reflux for 10-30 minutes. The reaction mixture was then cooled to room temperature, and the precipitated product was collected by filtration. The solid was washed with diethyl ether and purified by column chromatography on silica gel.

Example: Synthesis of 2,4-dipropyl-8,9,10,11-tetrahydrobenzo[g]pyrimido[4,5-c]isoquinoline-1,3,7,12(2H,4H)-tetraone (6c)

A mixture of **6-amino-1,3-dipropyluracil** (211 mg, 1 mmol) and 2-(methoxycarbonyl)-cyclohex-2-en-1-one (202 mg, 1.2 mmol) in diphenyl ether (5 mL) was refluxed for 15 minutes. After cooling, the precipitate was filtered, washed with diethyl ether, and purified by column chromatography (CH₂Cl₂/EtOAc, 98:2) to yield the pure product.

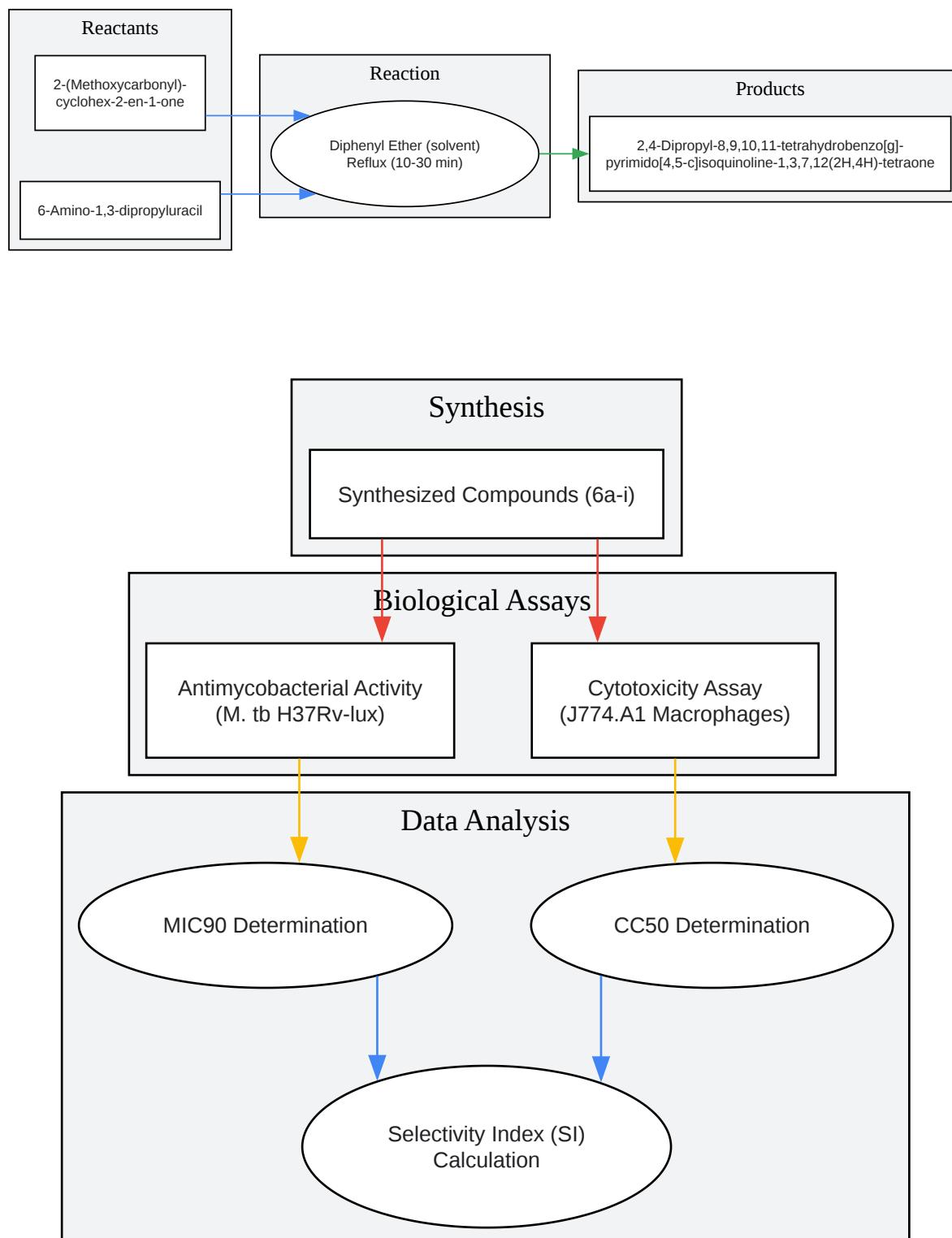
Biological Evaluation: Antimycobacterial Activity Assay

The antimycobacterial activity was determined using a recombinant strain of *Mycobacterium tuberculosis* H37Rv expressing the firefly luciferase gene (H37Rv-lux).

- **Bacterial Culture:** *M. tuberculosis* H37Rv-lux was grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase), 0.5% glycerol, and 0.05% Tween 80.
- **Assay Setup:** The compounds were serially diluted in DMSO and added to a 96-well plate. An inoculum of *M. tuberculosis* H37Rv-lux was added to each well.
- **Incubation:** The plates were incubated at 37 °C for 7 days.
- **Luminescence Measurement:** After incubation, a luciferin-containing reagent was added to each well, and the luminescence was measured using a luminometer. The reduction in luminescence compared to the control wells was used to determine the percentage of growth inhibition.
- **MIC₉₀ Determination:** The MIC₉₀ was defined as the lowest concentration of the compound that inhibited at least 90% of the bacterial growth.

Visualizations

Synthetic Workflow Diagram

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